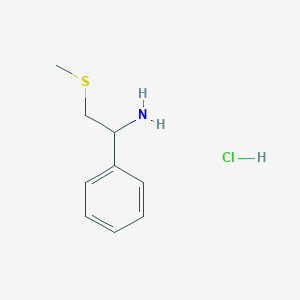

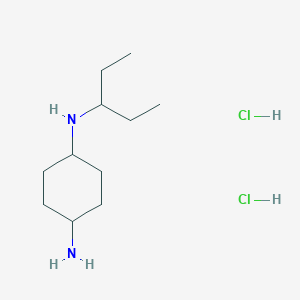

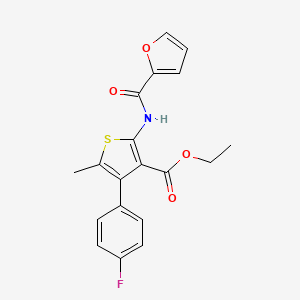

![molecular formula C17H16ClNO7S2 B2871881 2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate CAS No. 380562-88-9](/img/structure/B2871881.png)

2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

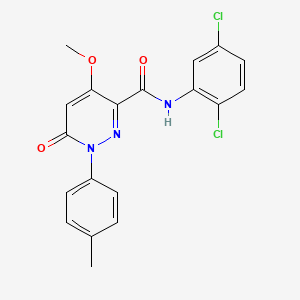

The compound is a complex organic molecule that includes a thiophene ring, a sulfonyl group, and a carboxylate group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom . The carboxylate group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure . The thiophene ring would contribute to the stability of the molecule, while the sulfonyl and carboxylate groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the presence of a sulfonyl group could potentially make the compound more reactive .Aplicaciones Científicas De Investigación

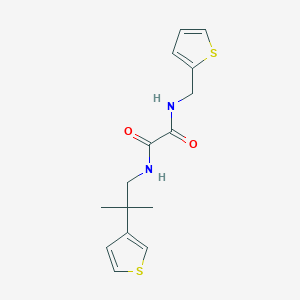

Synthesis and Polymer Research Applications

Synthesis of Novel Chlorinated Thiophenes

A methodology for synthesizing substituted 2-amino-5-chlorothiophenes was developed, showcasing their importance as building blocks in polymer research. This process involves the protection of the amino group via the Paal-Knorr reaction, followed by directed chlorination and transamination to generate novel thiophene derivatives, which could serve as precursors for further chemical modifications or polymer synthesis (Puterová, Bobula, & Végh, 2008).

Chemical Transformations and Derivative Synthesis

Conversion of Acetamidothiophens into Thienopyridines

Research on 5-substituted-2-acetamidothiophens demonstrated their conversion into 2-acetamidothiophen-3-carbaldehydes and subsequently into various thienopyridines. This process highlights the versatility of acetamidothiophene derivatives for synthesizing complex heterocyclic compounds, potentially useful in medicinal chemistry and materials science (Meth–Cohn, Narine, & Tarnowski, 1981).

Advanced Organic Synthesis Techniques

Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization

The study on the cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights an innovative synthetic strategy that could be applied to the synthesis of complex molecules from simpler thiophene-based precursors. Such methodologies are crucial for developing pharmaceuticals and natural product synthesis (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

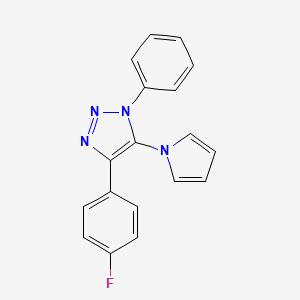

Heterocyclic Chemistry and Drug Design

Synthesis of Pyridothienopyrimidines

The creation of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through Thorpe-Ziegler reactions and their subsequent transformations into amidine derivatives or pyridothienopyrimidines showcase the potential for designing novel drugs or organic materials. These synthetic pathways provide a foundation for developing molecules with tailored properties for specific applications (Medvedeva et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 5-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO7S2/c1-9-13(16(21)25-2)15(27-14(9)17(22)26-3)19-12(20)8-28(23,24)11-6-4-10(18)5-7-11/h4-7H,8H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDSRJAFDGHWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)